Halodrol

CAS No.: 1338221-84-3

Cat. No.: VC17140111

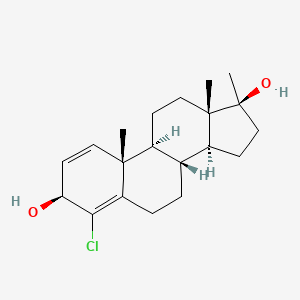

Molecular Formula: C20H29ClO2

Molecular Weight: 336.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338221-84-3 |

|---|---|

| Molecular Formula | C20H29ClO2 |

| Molecular Weight | 336.9 g/mol |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1 |

| Standard InChI Key | ZHWBNJVZZYSUJZ-HADYEQCDSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl |

| Canonical SMILES | CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |

Introduction

Chemical and Pharmacological Profile of Halodrol

Structural Characteristics

Halodrol’s molecular structure incorporates a chlorine atom at the 4th position and a methyl group at the 17α position, modifications that enhance its anabolic potency while reducing hepatic degradation. The compound’s half-life of approximately 16 hours allows for sustained activity, making it suitable for daily dosing regimens . Its anabolic-to-androgenic ratio of 74:28 underscores its preferential muscle-building effects over virilizing side effects compared to earlier AAS .

Mechanisms of Action

Halodrol exerts its effects through multiple pathways:

-

Androgen Receptor Activation: Binds to intracellular androgen receptors, stimulating protein synthesis and nitrogen retention in skeletal muscle .

-

Erythropoiesis Enhancement: Increases red blood cell production, improving oxygen delivery and endurance during anaerobic exercise .

-

Glycogen Repletion: Accelerates post-exercise glycogen restoration by upregulating glycogen synthase activity, reducing recovery time .

-

Anti-Catabolic Effects: Inhibits glucocorticoid receptors, mitigating muscle breakdown during caloric deficits .

A comparative analysis of Halodrol’s pharmacokinetic properties is provided in Table 1.

Table 1: Pharmacokinetic Properties of Halodrol vs. Testosterone

| Property | Halodrol | Testosterone |

|---|---|---|

| Half-life | 16 hours | 2–4 hours |

| Anabolic Ratio | 74:28 | 100:100 |

| Aromatization Potential | None | High |

| 5α-Reductase Conversion | No | Yes |

Historical Context and Regulatory Scandals

Origins and Early Use

Developed in the 1960s, Halodrol’s structural similarity to Oral-Turinabol—a steroid central to East Germany’s state-sponsored doping program—linked it to one of history’s most systematic doping scandals . Athletes administered these compounds experienced dramatic performance enhancements but suffered severe long-term health consequences, including hepatic dysfunction and endocrine disorders .

The BALCO Connection

In 2005, Halodrol-50, a dietary supplement marketed as a “prohormone,” was found to contain desoxymethyltestosterone (DMT or madol), a steroid developed by the Bay Area Laboratory Co-operative (BALCO) to evade detection in drug tests . Analytical testing by the UCLA Olympic Analytical Laboratory confirmed the presence of these banned substances, prompting FDA investigations into supplement manufacturers .

Clinical and Performance-Enhancing Applications

Ergogenic Effects

Studies indicate that Halodrol users experience:

-

Strength Gains: 8–12% increase in bench press performance over 6-week cycles .

-

Lean Mass Accretion: Average gains of 4–6 kg of fat-free mass with proper nutrition .

-

Vascularity Enhancement: Reduced subcutaneous water retention due to non-aromatizing properties .

Dosage Protocols

Dosing strategies vary by experience level:

-

Novice: 25–50 mg/day for 4–6 weeks.

-

Advanced: 75 mg/day, often stacked with selective androgen receptor modulators (SARMs) for synergistic effects .

Adverse Effects and Health Risks

Short-Term Complications

-

Hepatotoxicity: 17α-methylation confers resistance to first-pass metabolism but induces transient elevation of liver enzymes (ALT/AST) .

-

Androgenic Effects: Acne, hair loss, and prostate hypertrophy in genetically predisposed individuals .

Long-Term Morbidities

-

Cardiovascular Strain: LDL:HDL ratio inversion (3:1 baseline to 0.8:1 post-cycle) increases atherosclerosis risk .

-

Hypogonadism: Suppression of endogenous testosterone production by 70–90%, necessitating post-cycle therapy (PCT) .

Regulatory Status and Contemporary Use

Global Prohibitions

Halodrol is classified as a Schedule III controlled substance in the United States under the Controlled Substances Act and banned by the World Anti-Doping Agency (WADA) . Despite regulations, illicit production persists through underground labs and mislabeled dietary supplements .

Detection Challenges

Advanced testing methodologies, including gas chromatography-mass spectrometry (GC-MS), can identify Halodrol metabolites (e.g., 4-chloro-17α-methyl-androstanediol) up to 18 days post-administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume